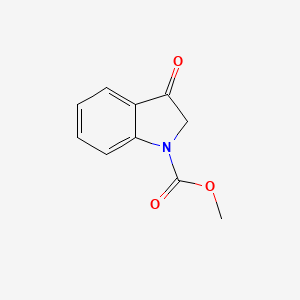
Methyl 3-oxoindoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxoindoline-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxoindoline-1-carboxylate typically involves the reaction of isatins with methanol in the presence of a base. One common method includes the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base. The reaction is carried out at elevated temperatures, usually around 80°C, for about an hour .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-oxoindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities.
Aplicaciones Científicas De Investigación
Methyl 3-oxoindoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-oxoindoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. Its effects are mediated through the modulation of specific enzymes and proteins involved in these pathways .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar structural features.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Studied for its anti-hepatic activities.
Uniqueness: Methyl 3-oxoindoline-1-carboxylate stands out due to its versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
methyl 3-oxo-2H-indole-1-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)11-6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
Clave InChI |
CWIQUTRCBPSWKA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CC(=O)C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one](/img/structure/B12945888.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12945894.png)
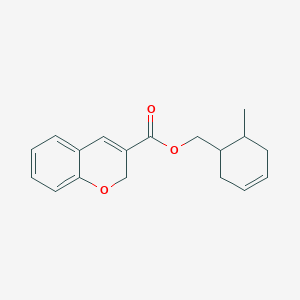

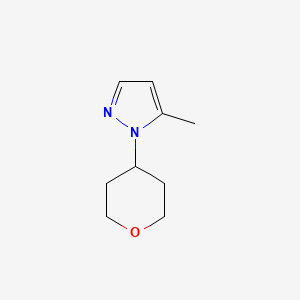
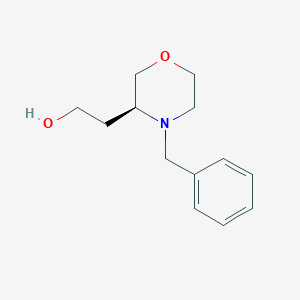
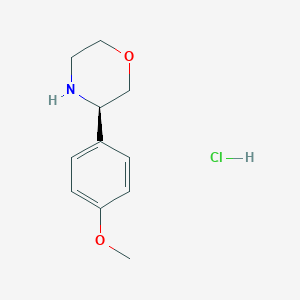
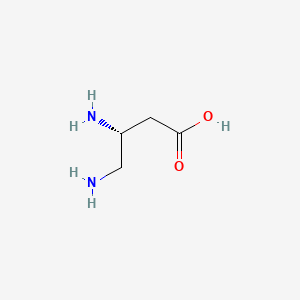
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
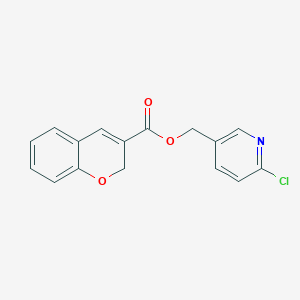
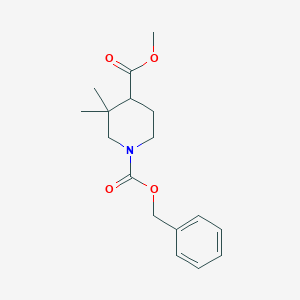
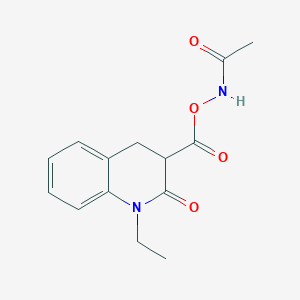
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
